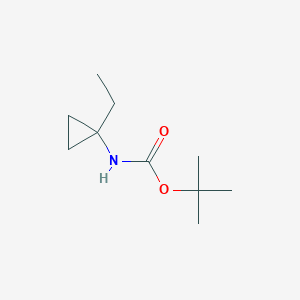

tert-butyl N-(1-ethylcyclopropyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-ethylcyclopropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-5-10(6-7-10)11-8(12)13-9(2,3)4/h5-7H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCUGNASXQFIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl N 1 Ethylcyclopropyl Carbamate and Analogous Cyclopropyl Carbamates

Strategies for Constructing the Cyclopropyl (B3062369) Carbamate (B1207046) Core

The construction of the tert-butyl N-(1-ethylcyclopropyl)carbamate framework hinges on the efficient formation of the 1-ethylcyclopropylamine precursor, which is subsequently protected with a tert-butoxycarbonyl (Boc) group. Key strategies for assembling the sterically hindered tertiary cyclopropylamine (B47189) core involve organometallic-mediated reductive cyclopropanations, photochemical rearrangements, and the cyclopropanation of functionalized unsaturated precursors.

Reductive cyclopropanation methods utilize organometallic reagents to transform acyclic precursors into the desired cyclopropane (B1198618) ring system. These methods are valued for their ability to create the three-membered ring from readily available starting materials like nitriles or esters.

A powerful method for the synthesis of primary cyclopropylamines is the Kulinkovich-Szymoniak reaction, a modification of the original Kulinkovich reaction. researchgate.netresearchgate.net This protocol facilitates the preparation of 1-substituted primary cyclopropylamines through the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. researchgate.netresearchgate.net

The mechanism begins with the reaction of two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) with the titanium(IV) isopropoxide to form a transient dialkyltitanium species. This intermediate undergoes β-hydride elimination to produce a titanacyclopropane. researchgate.netwikipedia.org The titanacyclopropane then reacts with the nitrile (e.g., propanenitrile for the synthesis of the 1-ethylcyclopropylamine core). The resulting azatitanacycle intermediate, upon treatment with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), efficiently rearranges to yield the primary cyclopropylamine. researchgate.netorganic-chemistry.org The presence of the Lewis acid is crucial for promoting the ring contraction to form the cyclopropane. organic-chemistry.org

The primary amine product, 1-ethylcyclopropylamine, can then be readily converted to the target compound, this compound, by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Table 1: Examples of Kulinkovich-Szymoniak Reaction for Primary Cyclopropylamine Synthesis

| Nitrile Precursor | Grignard Reagent | Catalyst / Lewis Acid | Product | Yield (%) | Reference |

| Phenylacetonitrile | EtMgBr | Ti(OiPr)₄ / BF₃·OEt₂ | 1-Benzylcyclopropylamine | 70 | organic-chemistry.org |

| Benzonitrile | EtMgBr | Ti(OiPr)₄ / BF₃·OEt₂ | 1-Phenylcyclopropylamine | 75 | researchgate.net |

| 3-Phenylpropanenitrile | EtMgBr | Ti(OiPr)₄ / BF₃·OEt₂ | 1-(2-Phenylethyl)cyclopropylamine | 65 | organic-chemistry.org |

| Valeronitrile | EtMgBr | Ti(OiPr)₄ / BF₃·OEt₂ | 1-Butylcyclopropylamine | 52 | researchgate.net |

Photochemical reactions offer unique pathways for the construction of complex molecular architectures, including cyclopropane rings, by accessing high-energy intermediates not available through thermal methods.

While the direct photochemical rearrangement of a substituted pyrrolinone (a cyclic α,β-unsaturated amide) to a cyclopropyl carbamate is not a widely documented pathway, analogous photochemical transformations such as the aza-di-π-methane rearrangement provide a basis for forming cyclopropyl imines, which are direct precursors to cyclopropylamines. iupac.org The di-π-methane rearrangement is a general photochemical reaction of molecules containing two π-systems separated by a saturated sp³-hybridized carbon atom, leading to the formation of a vinyl- or aryl-substituted cyclopropane. wikipedia.org

The heteroatom version, the aza-di-π-methane rearrangement, involves the photochemical isomerization of a 1-aza-1,4-diene or a 2-aza-1,4-diene from its triplet excited state to form a cyclopropylimine. iupac.org A related and well-studied transformation is the oxa-di-π-methane rearrangement of β,γ-unsaturated ketones, which has been successfully applied to nitrogen-containing bicyclic systems. acs.org For instance, the triplet-sensitized irradiation of 1-azabicyclo[2.2.2]octenones (quinuclidinones) leads to a tricyclic product containing a cyclopropane ring via a 1,2-acyl shift. acs.orgresearchgate.net This demonstrates the feasibility of forming cyclopropane rings within nitrogen-containing frameworks through photochemical means. The resulting cyclopropyl imine or ketone can then be converted to the desired primary amine through reduction or other functional group manipulations.

The general mechanism involves the formation of a 1,4-diradical intermediate, which then cyclizes to form a cyclopropyl-containing diradical before rearranging to the final product. researchgate.net

This strategy involves the direct conversion of a carbon-carbon double bond within an unsaturated alcohol into a cyclopropane ring. The directing effect of the proximate hydroxyl group is often key to the success of these reactions.

The cyclopropanation of unsaturated alcohols can be effectively mediated by Grignard reagents in conjunction with a methylene source, such as dibromomethane (CH₂Br₂). researchgate.netrsc.org This method is particularly useful for allylic and some homoallylic alcohols. researchgate.net The reaction proceeds by first treating the unsaturated alcohol with one equivalent of a Grignard reagent (e.g., tert-butylmagnesium chloride) which acts as a base to deprotonate the hydroxyl group, forming a magnesium alcoholate. researchgate.netrsc.org

Subsequently, additional equivalents of the Grignard reagent and dibromomethane are added. This combination generates a carbenoid-like species that performs the cyclopropanation of the adjacent double bond. Tertiary Grignard reagents have been shown to be particularly effective in this transformation. researchgate.netresearchgate.net For the synthesis of the 1-ethylcyclopropyl core, a suitable starting material would be an allylic alcohol such as 3-methyl-1-penten-3-ol. Deprotonation followed by cyclopropanation would yield 1-(1-ethylcyclopropyl)methanol, which can then be converted to the target amine and subsequent carbamate through standard functional group interconversions (e.g., via azidation and reduction).

Table 2: Grignard-Mediated Cyclopropanation of Allylic Alcohols

| Allylic Alcohol Substrate | Grignard Reagent | Methylene Source | Product Type | Yield (%) | Reference |

| Cinnamyl alcohol | t-BuMgCl | CH₂Br₂ | (1-Phenylcyclopropyl)methanol | 85-95 | researchgate.net |

| Geraniol | t-BuMgCl | CH₂Br₂ | Dicyclopropanated product | >90 | researchgate.net |

| 1-Octen-3-ol | t-BuMgCl | CH₂Br₂ | 1-(1-Pentylcyclopropyl)methanol | 85 | rsc.org |

| 3-Buten-2-ol | t-BuMgCl | CH₂Br₂ | 1-(1-Methylcyclopropyl)ethanol | High | researchgate.net |

Stereoselective Cyclopropane Ring Formation

The construction of the cyclopropane ring is a critical step in the synthesis of this compound and its analogs. Achieving stereoselectivity is paramount when chiral centers are present or introduced. Several modern synthetic methods are employed for the stereoselective formation of cyclopropane rings. These methods can be broadly categorized into halomethyl-metal-mediated cyclopropanations, transition-metal-catalyzed decompositions of diazo compounds, and nucleophilic addition-ring closure sequences. unl.ptresearchgate.net

One of the most effective strategies for controlling stereochemistry is through heteroatom-directed cyclopropanation. unl.pt For instance, the Simmons-Smith cyclopropanation of allylic amines and carbamates demonstrates high diastereoselectivity. The reaction of 3-(N,N-dibenzylamino)cyclohexene with zinc carbenoids like Zn(CH₂I)₂ or CF₃CO₂ZnCH₂I results in the exclusive formation of the syn-cyclopropane isomer. Conversely, cyclopropanation of 3-(N-tert-butoxycarbonylamino)cyclohexene with CF₃CO₂ZnCH₂I yields the anti-cyclopropane as the sole product. nih.govrsc.org This directing effect, where the reagent coordinates with a nearby functional group (like an amine or carbamate), is a powerful tool for controlling the facial selectivity of the methylene addition to the double bond. unl.pt

Transition-metal-free methodologies have also emerged for the synthesis of aminocyclopropanes. For example, hydrazonamides can serve as carbene precursors that undergo smooth, base-mediated cyclopropanation with vinyl arenes, favoring the Z-isomer with high stereoselectivity. researchgate.net Additionally, metallaphotoredox catalysis offers a modern approach, enabling cyclopropanation from bench-stable carboxylic acids, amino acids, and alcohols by generating metal carbene intermediates through single-electron steps. researchgate.net

The table below summarizes key findings in diastereoselective cyclopropanation of cyclic allylic amines and carbamates, which serve as models for stereoselective synthesis of substituted cyclopropylamines.

| Substrate | Reagent | Major Product | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|

| 3-(N,N-dibenzylamino)cyclohexene | Zn(CH₂I)₂ | syn-2-(N,N-dibenzylamino)bicyclo[4.1.0]heptane | >99:1 | nih.govrsc.org |

| 3-(N,N-dibenzylamino)cyclohexene | CF₃CO₂ZnCH₂I | syn-2-(N,N-dibenzylamino)bicyclo[4.1.0]heptane | >99:1 | nih.govrsc.org |

| 3-(N-tert-butoxycarbonylamino)cyclohexene | CF₃CO₂ZnCH₂I | anti-tert-butyl N-(bicyclo[4.1.0]heptan-2-yl)carbamate | 1:>99 | nih.govrsc.org |

Carbamate Formation Techniques and N-Protection

The formation of the carbamate functional group, specifically the N-tert-butoxycarbonyl (Boc) group, is a fundamental transformation in organic synthesis, serving as a crucial protective group for amines. nih.govwikipedia.orgguidechem.com The Boc group is valued for its stability under most basic and nucleophilic conditions and its facile removal under moderately acidic conditions. nih.govwikipedia.orgchemicalbook.com

Di-tert-butyl Dicarbonate (Boc₂O) Mediated N-Protection Strategies

Di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride, is the most common reagent for the introduction of the Boc protecting group onto an amine. wikipedia.orgchemicalbook.com

The direct N-protection of a primary or secondary amine, such as 1-ethylcyclopropylamine, with Boc₂O is a straightforward and high-yielding method. The reaction typically proceeds by treating the amine with Boc₂O in the presence of a base. chemicalbook.comchemeurope.com Common bases include sodium bicarbonate or 4-dimethylaminopyridine (DMAP), and the reaction can be performed in various solvents, including aqueous or organic media like acetonitrile. wikipedia.orgchemicalbook.comchemeurope.com A simple, eco-friendly protocol involves catalyst-free conditions using a water-acetone solvent system, which provides excellent yields in short reaction times and prevents side reactions. nih.gov

For example, the synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate was achieved by reacting the corresponding amine with di-tert-butyldicarbonate and sodium bicarbonate in a 1,4-dioxane-water mixture. prepchem.com

The Curtius rearrangement provides an alternative, indirect route to carbamates from carboxylic acids. nih.govorganic-chemistry.orgwikipedia.org This reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. nih.govorganic-chemistry.orgwikipedia.org A key advantage of this method is that the rearrangement occurs with complete retention of the stereochemistry of the migrating group. nih.govwikipedia.org

In the context of synthesizing this compound, the corresponding 1-ethylcyclopropane carboxylic acid would first be converted to 1-ethylcyclopropanecarbonyl azide. This acyl azide intermediate is often generated in situ from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA). orgsyn.org The subsequent thermal rearrangement produces 1-ethylcyclopropyl isocyanate. nih.gov When this reaction is performed in the presence of tert-butanol (B103910), the alcohol traps the isocyanate intermediate to directly afford the desired this compound. nih.govwikipedia.org One-pot procedures have been developed that convert carboxylic acids directly to their Boc-protected amines, offering high efficiency. organic-chemistry.orgorgsyn.org

The table below shows examples of Boc-protected amines synthesized via a one-pot Curtius rearrangement.

| Starting Carboxylic Acid | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Adamantane-1-carboxylic acid | NaN₃, Boc₂O, Zn(OTf)₂ | N-tert-Butyl adamantanyl-1-yl-carbamate | 80% | orgsyn.org |

| Thiazole-4-carboxylic acid | DPPA, Et₃N, t-BuOH | tert-Butyl N-Thiazol-4-ylcarbamate | 76% | tcichemicals.com |

| Cyclopropane carboxylic acid derivative | DPPA, Et₃N, t-BuOH | trans-cyclopropylamine derivative (Boc-protected) | 70% | nih.gov |

Carbon Dioxide Fixation Methodologies

The utilization of carbon dioxide (CO₂) as a C1 building block in chemical synthesis is a key area of green chemistry. nih.govnih.govrawdatalibrary.net It offers an abundant, inexpensive, and non-toxic alternative to hazardous reagents like phosgene for the synthesis of carbamates. rawdatalibrary.net

The synthesis of carbamates can be achieved through a three-component coupling reaction involving an amine, carbon dioxide, and an electrophile. organic-chemistry.org In this process, the amine first reacts with CO₂ to form a carbamate anion intermediate. nih.govmdpi.com This anion is then alkylated by an electrophile to yield the final carbamate product. nih.gov

This methodology allows for the direct synthesis of carbamates under mild conditions. nih.govorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 1-ethylcyclopropylamine, CO₂, and a suitable tert-butylating agent. The reaction is typically promoted by a base, such as cesium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and can be accelerated by additives like tetrabutylammonium iodide (TBAI). nih.govorganic-chemistry.org These methods often suppress the formation of undesired byproducts and can be performed under relatively low CO₂ pressure. nih.govresearchgate.net

Recent advances have also demonstrated four-component coupling reactions, for instance, reacting CO₂, amines, cyclic ethers, and 3-triflyloxybenzynes to create functionalized carbamates under transition-metal-free conditions. rsc.org

| Amine | Electrophile | Catalyst/Base System | Key Feature | Reference |

|---|---|---|---|---|

| Various primary/secondary amines | Alkyl Halides | Cs₂CO₃ / TBAI | Mild conditions, short reaction times | organic-chemistry.org |

| Aniline | Butyl Iodide | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Continuous flow process, fast reaction | nih.gov |

| Various amines | Propargyl Alcohols | Various catalysts | Access to cyclic and acyclic carbamates | researchgate.net |

Electrocatalytic Reduction of Carbon Dioxide for Carbamate Synthesis

The synthesis of carbamates through the electrocatalytic conversion of carbon dioxide (CO₂) and amines presents a green and mild alternative to traditional methods that often employ hazardous reagents. chemistryviews.orgsciepublish.com This approach avoids the need for dehydrating agents, bases, or homogeneous catalysts. chemistryviews.org A notable advancement in this area is the use of single-atom catalysts, such as atomically dispersed copper species on N-doped carbon nanosheets (Cu-N-C), which serve as highly efficient electrode materials. chemistryviews.org

These Cu-N-C catalysts are prepared by calcining a copper-containing metal-organic framework (MOF) with a nitrogen source like dicyandiamide, followed by acid etching. chemistryviews.org The resulting material provides abundant, atomically dispersed active copper sites. The pyridine-type nitrogen atoms within the carbon support are thought to assist in stabilizing reaction intermediates. chemistryviews.org This system has demonstrated significantly better catalytic performance than traditional bulk copper electrodes for carbamate synthesis, achieving high yields and maintaining stability over multiple cycles. chemistryviews.org While this method has been demonstrated for a variety of amines, its application to sterically hindered cyclopropylamines like 1-ethylcyclopropanamine would be a novel extension of the technology.

Table 1: Performance of Cu-N-C Electrocatalyst in Carbamate Synthesis

| Amine Substrate | Product | Yield |

|---|---|---|

| Aniline | N-phenylcarbamate | 71% |

| Various Amines | Corresponding Carbamates | Smooth Conversion |

Data sourced from studies on atomically dispersed copper catalysts. chemistryviews.org

Catalytic CO₂ Capture in Carbamate Synthesis

The strategy of carbon capture and in-situ utilization (CCU) provides an effective pathway for carbamate synthesis under mild conditions. nih.gov This approach relies on efficient absorbents that not only capture CO₂ but also activate it for subsequent chemical transformation. nih.gov Systems combining an organic base and an alcohol, or task-specific ionic liquids, have been developed for this purpose. nih.govsemanticscholar.org

For instance, a superbase-derived protic ionic liquid, [DBUH][OAc], has been shown to catalyze the direct synthesis of carbamates from an amine, CO₂, and a silicate ester. semanticscholar.org This catalyst, easily prepared from 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid, facilitates the reaction, affording high yields of the desired carbamate. semanticscholar.org Isotope labeling studies suggest that the proton on the cation is crucial for the catalytic cycle. semanticscholar.org Another approach uses ammonium carbamates, formed from the capture of CO₂ by secondary amines, as surrogates for carbon dioxide in reactions. Catalyzed by a silver(I) catalyst, these captured CO₂ species can react with propargylic alcohols to generate β-oxopropylcarbamates at atmospheric pressure. nih.gov The application of these catalytic CO₂ capture systems to the synthesis of this compound could offer a more sustainable and efficient route compared to traditional methods.

Carbamoylation and Transcarbamoylation Reactions

Direct carbamoylation of amines is a fundamental method for synthesizing carbamates. A versatile, one-pot procedure involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide. This reaction is typically facilitated by cesium carbonate and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI), offering mild conditions and short reaction times. organic-chemistry.org A key advantage of this method is its resistance to N-alkylation of the amine or overalkylation of the carbamate product. organic-chemistry.org Furthermore, chiral substrates have been shown to be resistant to racemization under these conditions. organic-chemistry.org

Transcarbamoylation, an exchange reaction between a urethane group and an alcohol or another amine, is a dynamic covalent chemistry process that is gaining attention, particularly in the context of polymer chemistry. researchgate.netresearchgate.net This equilibrium reaction, which can proceed through either associative or dissociative mechanisms, allows for the reprocessing of polyurethane networks. researchgate.netrsc.org In synthetic organic chemistry, zirconium(IV)-catalyzed exchange processes between dialkyl carbonates and amines can yield carbamates. organic-chemistry.org While less common for small molecule synthesis, transcarbamoylation offers a potential route for modifying existing carbamates or synthesizing new ones under specific catalytic conditions.

Copper-Catalyzed Cross-Coupling Reactions for Carbamate Synthesis

Copper-catalyzed cross-coupling reactions have emerged as an environmentally friendly and efficient method for preparing carbamates. organic-chemistry.orgnih.govacs.org One such approach involves the coupling of amines with alkoxycarbonyl radicals generated from carbazates. organic-chemistry.org This reaction proceeds under mild conditions, typically at room temperature, using a catalyst like copper(II) bromide (CuBr₂) and an oxidant such as tert-butyl hydroperoxide (TBHP). organic-chemistry.org

This methodology demonstrates broad substrate compatibility, working well with a wide range of primary and secondary amines, both aromatic and aliphatic. organic-chemistry.orgnih.gov The reaction tolerates various functional groups, although steric hindrance can reduce efficiency. organic-chemistry.org Mechanistic studies, including radical trapping experiments, suggest that the reaction proceeds through a radical pathway. organic-chemistry.org This copper-catalyzed method provides a valuable alternative to traditional syntheses that rely on hazardous reagents like phosgene or isocyanates. organic-chemistry.org

Table 2: Substrate Scope in Copper-Catalyzed Carbamate Synthesis from Amines and Carbazates

| Amine Substrate | Catalyst | Oxidant | Yield |

|---|---|---|---|

| Aniline | CuBr₂ | TBHP | 86% |

| 4-Methoxyaniline | CuBr₂ | TBHP | 81% |

| Benzylamine | CuBr₂ | TBHP | 75% |

| Cyclohexylamine | CuBr₂ | TBHP | 70% |

Data represents typical yields under optimized conditions. organic-chemistry.org

Stereoselective Synthesis of this compound Scaffolds

While this compound itself is achiral, the synthesis of chiral analogs containing stereocenters on the cyclopropane ring is of significant interest in medicinal chemistry. cas.cnnih.gov The development of stereoselective methods to construct these scaffolds is crucial for accessing enantiomerically pure compounds.

Diastereoselective Approaches in Cyclopropyl Carbamate Synthesis

The asymmetric cyclopropanation of vinylcarbamates with diazoesters is a powerful strategy for producing chiral cyclopropylamine derivatives with high levels of stereocontrol. acs.org Ruthenium(II)-Pheox complexes have been identified as highly effective catalysts for this transformation, affording the corresponding protected cyclopropylamines in excellent yields and with high diastereoselectivity and enantioselectivity. acs.org The choice of solvent and catalyst loading can be optimized to further enhance the stereochemical outcome. acs.org

Another advanced method involves the Co(II)-based metalloradical-catalyzed asymmetric cyclopropanation of dehydroaminocarboxylates with in-situ generated diazo compounds. nih.gov This process, which utilizes D₂-symmetric chiral amidoporphyrin ligands, enables the stereoselective synthesis of various chiral cyclopropyl α-amino acid derivatives under mild conditions. nih.gov Notably, this catalytic radical process often exhibits complementary diastereoselectivity compared to uncatalyzed thermal reactions. nih.gov

Table 3: Ru(II)-Pheox Catalyzed Asymmetric Cyclopropanation of Benzyl Vinylcarbamate

| Diazoester | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| Ethyl Diazoacetate | >95:5 | 90% | 99% |

| tert-Butyl Diazoacetate | 93:7 | 93% | 99% |

| Phenyl Diazoacetate | 85:15 | 92% | 98% |

Data from the cyclopropanation of benzyl vinylcarbamate using a Ru(II)-Pheox catalyst. acs.org

Control of Racemization in Chiral Substrates

Preserving the stereochemical integrity of chiral centers during the synthesis of carbamates is paramount, especially when dealing with amino acid-derived or other enantiomerically pure substrates. thieme-connect.de Racemization, or the formation of a mixture of stereoisomers, typically occurs through the epimerization of a chiral center, which involves the removal and re-addition of a proton at the stereogenic carbon. thieme-connect.de

In the context of carbamate synthesis, epimerization is most likely to occur during the activation and coupling steps. thieme-connect.de The risk of racemization can be mitigated by several strategies. The use of mild reaction conditions, such as those employed in the three-component coupling of amines, CO₂, and halides, has been shown to be effective in preventing racemization of chiral substrates. organic-chemistry.orgacs.org Additionally, the development of racemization-free coupling reagents is an active area of research. Reagents like EDC and T₃P have been applied in peptide synthesis to minimize epimerization, and these principles can be extended to the synthesis of other chiral amides and carbamates. rsc.org Careful selection of the base, solvent, and temperature is crucial for controlling the rate of epimerization and ensuring the stereochemical purity of the final cyclopropyl carbamate product. thieme-connect.de

Patent-Disclosed Synthetic Routes for this compound and Derivatives

Patent literature reveals that N-Boc protected cyclopropylamines, including this compound and its analogs, are valuable intermediates in the synthesis of complex molecules, particularly for pharmaceutical applications. The methodologies disclosed in these patents often focus on efficiency, scalability, and the introduction of specific stereochemistry.

Preparation of Pharmaceutical Intermediates

The tert-butyl carbamate (Boc) protecting group is frequently employed for the amino functionality on cyclopropane rings during multi-step syntheses of active pharmaceutical ingredients (APIs). This strategy allows for the stable handling of the cyclopropylamine moiety while other parts of the molecule undergo chemical transformations.

Patents often describe the synthesis of these intermediates as part of a broader route to a final drug candidate. For instance, tert-butyl carbamate derivatives are documented as key intermediates in the synthesis of drugs for treating epilepsy and neuropathic pain, such as Lacosamide google.com. The synthesis generally involves the reaction of a primary or secondary cyclopropylamine with di-tert-butyl dicarbonate (Boc₂O) or another suitable Boc-introducing reagent.

In one patented process, a substituted tert-butyl carbamate is prepared by suspending an oxalate salt of the corresponding amine in a solvent like acetonitrile, followed by the addition of a base such as triethylamine (B128534) and the reacting acylating agent google.com. This method results in high yields of the desired N-acylated carbamate intermediate google.com. Another example involves the alkylation of an N-Boc protected amino acid derivative using a phase transfer catalyst, demonstrating the versatility of the Boc group in complex synthetic pathways google.com.

The following table summarizes examples of related N-Boc protected intermediates disclosed in patent literature for pharmaceutical synthesis.

| Intermediate Compound Name | Application/Target Molecule | Patent Reference Example |

| (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | Intermediate for Lacosamide | CN102020589B google.com |

| tert-butyl N-( (1R, 2S, 5S) -2-amino-5- (dimethylcarbamoyl ) cyclohexyl ) carbamate | Intermediate for Edoxaban | EP3752488A1 google.com |

| tert-butyl (4- chloro-2-furyl)methylcarbamate | Starting material for IDO inhibitors | US 2012/0058079 A1 googleapis.com |

| tert-butyl (5-(trifluoromethyl)quinolin-8-yl)carbamate | Intermediate for LTC₄ synthase inhibitors | WO2016177845A1 google.com |

Specific Cyclopropanation Processes in Industrial Applications

The formation of the cyclopropane ring is a critical step in the synthesis of this compound and its analogs. Industrial applications demand cyclopropanation methods that are robust, scalable, and safe. Several key methodologies are prominent in patent literature and process chemistry.

Simmons-Smith Cyclopropanation: This is a widely used method for the cyclopropanation of alkenes. nih.gov The classic Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane to generate the reactive carbenoid species wikipedia.org. For industrial-scale synthesis, modifications using diethylzinc and diiodomethane are often preferred, which can offer improved reactivity and stereoselectivity nih.gov. The reaction is valued for its functional group tolerance and stereospecificity, making it suitable for complex intermediates in drug synthesis nih.gov.

Cyclopropanation Using Diazo Compounds: The reaction of an alkene with a carbene generated from a diazo compound is another major pathway to cyclopropanes wikipedia.org. For industrial safety and control, continuous flow processes are often developed. A patented method describes a continuous process for producing cyclopropanated compounds using diazomethane generated in situ from precursors like N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) or the safer alternative N-methyl-N-(2-methyl-4-oxopentan-2-yl)nitroso amide (Liquizald) google.com. The diazomethane is continuously fed into a reaction chamber containing the alkene substrate and a catalyst, such as a palladium compound, to form the cyclopropane ring google.com. This approach minimizes the accumulation of hazardous diazomethane and allows for precise control over reaction conditions.

Intramolecular Cyclization: Cyclopropane rings can also be formed through intramolecular cyclization reactions, such as a Wurtz coupling of a 1,3-dihalide wikipedia.org. Another route involves the base-mediated cyclization of a primary haloalkane that has an appropriately positioned electron-withdrawing group, which generates a carbanion that displaces the halide wikipedia.org. These methods can be advantageous for specific substrates where the required precursors are readily accessible.

The table below compares key features of these industrial cyclopropanation methods.

| Cyclopropanation Method | Reagents | Key Advantages | Industrial Considerations |

| Simmons-Smith Reaction | Diethylzinc, Diiodomethane (or Dibromomethane) | High stereospecificity, Good functional group tolerance nih.gov | Cost of zinc reagents, exothermicity management google.com |

| Diazo Compound Addition | Alkene, Diazomethane (from precursors like Diazald), Metal catalyst (e.g., Pd, Cu) | High efficiency, applicable to a wide range of alkenes | Use of toxic and explosive diazomethane requires specialized equipment (e.g., flow reactors) google.com |

| Intramolecular Cyclization | 1,3-dihalide or γ-substituted carbanion precursor, Strong base | Avoids highly reactive external reagents | Substrate-specific, requires synthesis of tailored precursors wikipedia.org |

Mechanistic Investigations of Reactions Involving Tert Butyl N 1 Ethylcyclopropyl Carbamate

C-O Bond Cleavage Mechanisms in tert-butyl Carbamates

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. The key to its removal is the cleavage of the C-O bond between the tertiary carbon of the butyl group and the oxygen atom of the carbamate (B1207046).

Silane-Induced Deprotection Catalysis

The deprotection of tert-butyl carbamates can be achieved under neutral conditions using catalytic systems involving silanes. This method offers an alternative to harsh acidic treatments. For instance, a combination of PdCl2 with activated carbon and 1,1,3,3-tetramethyldisiloxane serves as an effective catalyst system for the cleavage of the C−O bond of O−t−Bu moieties. researchgate.net Similarly, certain ruthenium complexes can catalyze the hydrosilane-promoted deprotection of tert-butyl groups in carbamates, carbonates, esters, and ethers. researchgate.net

Another approach utilizes catalytic amounts of the tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), in conjunction with a sacrificial silane like triethylsilane. researchgate.netacs.org This system facilitates the gentle and efficient cleavage of the C-O bond in a variety of tert-butyl protected compounds, including aliphatic, aromatic, and heterocyclic substrates, with high isolated yields. researchgate.netacs.org The reaction is accelerated by the silane and proceeds without the need for high temperatures, transition metals, or strong acids or bases. researchgate.net Kinetic studies have shown that for tert-butyl esters, quantitative deprotection can be achieved in as little as 40 minutes. acs.orgacs.org The general order of reactivity for deprotection is tert-butyl esters > tert-butyl carbonates > tert-butyl ethers. acs.org

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| PdCl2 / Activated Carbon / 1,1,3,3-tetramethyldisiloxane | O-t-Bu moieties | Effective C-O bond cleavage | researchgate.net |

| Triruthenium Cluster / Hydrosilane | tert-Butyl carbamates, esters, ethers | Mild, neutral conditions | researchgate.net |

| Tris-4-bromophenylamminium radical cation (MB•+) / Triethylsilane | tert-Butyl carbamates, carbonates, esters, ethers | Transition-metal-free, rapid, high yield | researchgate.netacs.org |

Radical Cation Mediated C-O Bond Cleavage

The cleavage of the C-O bond in carbamates can also be initiated by forming a radical cation. In this process, a one-electron oxidation of the substrate generates a radical cation intermediate where bonds proximal to the unpaired electron are significantly destabilized. nih.govnih.gov This weakening can lead to spontaneous bond scission, a process known as mesolytic cleavage. nih.govresearchgate.net

For enol carbamates, mechanistic studies have shown that the radical cations exclusively undergo O-CO bond cleavage to produce α-carbonyl cations and aminoacyl radicals. nih.gov In the case of alkoxyamine radical cations, the C-O bond is remarkably weak, and its spontaneous scission results in a stable nitroxyl radical and a reactive carbocation intermediate. nih.gov This carbocation can then be intercepted by various nucleophiles. nih.gov This catalytic generation of carbocations occurs under neutral conditions and at mild potentials, making it compatible with acid-sensitive or easily oxidized nucleophiles. nih.gov

Intramolecular Rearrangements of Cyclopropyl-Containing Systems

Molecules containing cyclopropane (B1198618) rings can undergo a variety of intramolecular rearrangements, often driven by the release of the inherent ring strain of the three-membered ring. For instance, the Curtius rearrangement, which typically involves the thermal or photochemical conversion of an acyl azide (B81097) to an isocyanate with loss of nitrogen gas, has been studied for cyclopropyl (B3062369) and cyclopropenoyl azides. researchgate.net Theoretical and experimental studies indicate that these rearrangements generally proceed through a concerted pathway involving the simultaneous loss of N2. researchgate.net

Titanium-catalyzed alkyne carboamination reactions can produce cyclopropyl imines, which can undergo further rearrangement. nih.gov These reactions are proposed to proceed through a common 6-membered unsaturated azatitanacycle intermediate. This intermediate can then undergo either intramolecular coupling to form the cyclopropyl imine or a β-H elimination/reinsertion pathway to yield an α,β-unsaturated imine. nih.gov This indicates that cyclopropyl imines can be kinetic products that may rearrange to more thermodynamically stable unsaturated imines. nih.gov

Cyclopropane Ring Opening and Rearrangement Pathways

The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions under various conditions, including acid-catalyzed, radical, or transition-metal-mediated pathways. researchgate.netstackexchange.combeilstein-journals.org These reactions often proceed through intermediates that can undergo further rearrangements, leading to a diverse array of molecular scaffolds.

Cyclopropylcarbinyl Stabilization Phenomena and Selectivity

A key intermediate in many reactions of cyclopropyl-containing compounds is the cyclopropylcarbinyl cation. This carbocation, formed adjacent to the cyclopropane ring, exhibits remarkable stability. beilstein-journals.orgstackexchange.comnih.gov This stabilization arises from the interaction of the vacant p-orbital of the carbocation with the high p-character C-C bonds of the cyclopropane ring, which act similarly to a double bond in an allylic system. stackexchange.comquora.com This delocalization of positive charge over the cyclopropylcarbinyl system makes it significantly more stable than a simple primary carbocation. beilstein-journals.org

The cyclopropylcarbinyl cation is not a single species but exists in equilibrium with other cationic forms, including the cyclobutyl cation and the homoallyl cation. beilstein-journals.orgresearchgate.net This equilibrium, often referred to as the cyclopropylcarbinyl-cyclobutyl-homoallyl rearrangement, means that reactions proceeding through this cationic manifold can yield a mixture of products. nih.gov The selectivity of these reactions is influenced by substituents that can further stabilize one of the cationic intermediates. nih.govmarquette.edu For example, the presence of a γ-trimethylsilyl group can stabilize a 3-trimethylsilylcyclobutyl cation, directing the rearrangement pathway. beilstein-journals.org The ability to control the fate of these nonclassical carbocation intermediates is a powerful tool in synthetic chemistry for achieving stereoretentive nucleophilic substitutions and creating congested tertiary centers. researchgate.net

| Cationic Intermediate | Stabilization Factor | Potential Products | Reference |

|---|---|---|---|

| Cyclopropylcarbinyl Cation | Interaction of vacant p-orbital with cyclopropane C-C bonds | Cyclopropylcarbinyl, cyclobutyl, and homoallyl derivatives | beilstein-journals.orgstackexchange.comnih.gov |

| Cyclobutyl Cation | Rearrangement from cyclopropylcarbinyl cation | Cyclobutyl derivatives | beilstein-journals.org |

| Homoallyl Cation | Rearrangement from cyclopropylcarbinyl cation | Homoallylic derivatives | beilstein-journals.orgresearchgate.net |

C(sp3)–H Bond Oxygenation Mechanisms

The C(sp3)–H bonds on or adjacent to a cyclopropane ring can be selectively functionalized through oxygenation reactions. The cyclopropyl group can activate adjacent C–H bonds towards hydrogen atom transfer (HAT). nih.govnih.gov This activation is due to hyperconjugative overlap between a cyclopropane C–C bonding orbital (Walsh orbital) and the σ* antibonding orbital of an adjacent C–H bond. nih.govnih.gov

Reagents like dioxiranes can promote the C(sp3)–H bond oxygenation of hydrocarbons bearing cyclopropyl groups. nih.govacs.org The mechanism is initiated by a HAT from the substrate to the dioxirane. This generates a carbon-centered radical. acs.org Subsequent steps can involve either a radical rebound mechanism to form an alcohol or an electron transfer (ET) step to form a carbocation. nih.govacs.org The detection of rearranged products in the oxidation of certain cyclopropyl-containing substrates provides clear evidence for the involvement of these cationic intermediates, which can then be trapped by nucleophiles. nih.govacs.org This dual radical and cationic pathway allows for diverse functionalization of the molecule. nih.gov

Manganese complexes have also been used to catalyze the C(sp3)–H bond oxygenation of cyclopropane-containing probes using hydrogen peroxide. nih.govacs.org These reactions can yield mixtures of unrearranged and rearranged products, again pointing to the involvement of cationic intermediates following the initial C–H bond cleavage via HAT. nih.govacs.org

Dioxirane-Mediated Oxidations

The oxidation of C-H bonds in substrates bearing cyclopropyl moieties by dioxiranes, such as dimethyldioxirane (DMDO) and the more reactive methyl(trifluoromethyl)dioxirane (TFDO), has been a subject of detailed mechanistic study. While no specific studies on tert-butyl N-(1-ethylcyclopropyl)carbamate are available, the mechanism can be inferred from research on analogous structures containing cyclopropane rings.

Computational and experimental studies have shown that the Walsh orbitals of the cyclopropane ring can interact with the σ* orbitals of adjacent C-H bonds. nih.govacs.org This hyperconjugative interaction activates these C-H bonds, making them more susceptible to hydrogen atom transfer (HAT) by the electrophilic dioxirane. nih.govacs.org For this compound, the most likely sites for oxidation are the C-H bonds of the ethyl group, which are α to the cyclopropyl ring.

The mechanism of dioxirane-mediated C-H oxidation is complex and can proceed through different pathways. nih.govnih.gov One proposed pathway involves a concerted oxygen insertion into the C-H bond via a spiro transition state. However, a significant body of evidence points towards a stepwise mechanism. nih.gov This process is initiated by a rate-determining HAT from the substrate to the dioxirane, generating an alkyl radical and a dioxirane-derived radical intermediate. nih.gov This is often followed by a rapid "rebound" step where the oxygen is transferred to the carbon radical, forming the alcohol product with retention of stereochemistry. nih.gov

Furthermore, studies on the oxidation of certain cyclopropyl-containing hydrocarbons have provided clear evidence for the involvement of cationic intermediates. nih.govacs.org The formation of these cations is believed to occur through an electron transfer (ET) process from the incipient carbon radical to the dioxirane-derived radical. nih.govacs.org The stability of the resulting carbocation is enhanced by the cyclopropyl group. The involvement of such cationic intermediates can sometimes lead to rearranged products, which serve as a diagnostic tool for this pathway. nih.gov

In the specific case of this compound, oxidation would be expected to yield hydroxylated products on the ethyl side chain. The regioselectivity would be influenced by a combination of steric effects and the electronic activation conferred by the adjacent cyclopropane ring. nih.govacs.org

Fundamental Mechanisms of Protecting Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. The deprotection of this compound follows a well-established acid-catalyzed mechanism. commonorganicchemistry.com

The process is typically initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). commonorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon and weakens the C-O bond of the tert-butyl group.

The subsequent and often rate-limiting step is the cleavage of this bond, which occurs via a unimolecular fragmentation (E1-type elimination). This step results in the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. commonorganicchemistry.comnih.gov

The carbamic acid intermediate rapidly undergoes decarboxylation, losing carbon dioxide (CO₂) to yield the free amine, 1-ethylcyclopropanamine. commonorganicchemistry.com Under the acidic reaction conditions, the newly formed amine is protonated to form its corresponding ammonium salt. commonorganicchemistry.com

The fate of the tert-butyl cation byproduct depends on the reaction conditions and the nucleophiles present. It can be trapped by a nucleophile, or it can lose a proton to form isobutylene (B52900), which is often observed as a gas evolving from the reaction mixture. commonorganicchemistry.comstackexchange.com

Kinetic studies on the deprotection of other Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the concentration of the acid, suggesting a general acid-catalyzed mechanism for the fragmentation of the protonated carbamate. nih.gov

The steps of this fundamental deprotection mechanism are summarized in the table below.

Table 1: Mechanistic Steps of Acid-Catalyzed Boc Deprotection

| Step | Description | Intermediates and Products |

|---|---|---|

| 1 | Protonation | The carbonyl oxygen of the Boc group is protonated by an acid (H-A). |

| 2 | Fragmentation | The protonated carbamate undergoes unimolecular cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. |

| 3 | Decarboxylation | The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide gas. |

| 4 | Protonation of Amine | The resulting primary amine is protonated by the acid to form the final ammonium salt. |

| Byproduct Reaction | Elimination | The tert-butyl cation loses a proton to form isobutylene gas. |

Compound Index

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-ethylcyclopropanamine |

| Carbon Dioxide |

| Dimethyldioxirane (DMDO) |

| Hydrochloric Acid |

| Isobutylene |

| Methyl(trifluoromethyl)dioxirane (TFDO) |

Advanced Applications and Structural Significance of Tert Butyl N 1 Ethylcyclopropyl Carbamate in Synthetic Chemistry

Application as a Key Synthetic Intermediate

The utility of tert-butyl N-(1-ethylcyclopropyl)carbamate stems from its role as a protected primary amine, allowing for the strategic introduction of the 1-ethylcyclopropylamine motif into larger molecules. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions to liberate the free amine, which can then undergo further chemical transformations.

While a specific, peer-reviewed synthesis protocol for this compound is not extensively detailed in the literature, its preparation can be inferred from standard synthetic methodologies for Boc-protection of primary amines. A plausible and widely used method involves the reaction of 1-ethylcyclopropylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base, such as triethylamine (B128534), in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. This reaction is typically high-yielding and provides the desired carbamate (B1207046) in good purity.

Precursor to Functionalized Aminocyclopropyl Derivatives

The primary application of this compound is as a stable, storable precursor to 1-ethylcyclopropylamine. Upon treatment with acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent, the Boc group is cleaved to yield the corresponding amine salt. This deprotected amine is a versatile nucleophile and can be used in a variety of subsequent reactions, including:

Amide bond formation: Coupling with carboxylic acids to form amides.

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

N-Arylation and N-alkylation: Formation of C-N bonds through reactions like the Buchwald-Hartwig amination.

These transformations allow for the incorporation of the 1-ethylcyclopropylamine scaffold into a diverse array of more complex functionalized derivatives, making it a valuable building block for creating libraries of compounds for screening purposes.

Role in the Synthesis of Natural Products and Analogues (e.g., Alkaloids)

The cyclopropane (B1198618) ring is a structural motif found in a variety of natural products, including terpenes, fatty acid metabolites, and some amino acids. marquette.edu This rigid three-membered ring imparts unique conformational constraints and metabolic stability to molecules. While there is a broad interest in synthesizing natural products containing cyclopropane rings, the direct application of this compound in the total synthesis of a specific natural product has not been prominently documented in publicly available literature. However, its potential as a building block for creating analogues of natural products that feature a cyclopropylamine (B47189) moiety remains an area of interest for synthetic chemists exploring structure-activity relationships.

Building Block for Architecturally Complex Molecules

The compact and three-dimensional nature of the 1-ethylcyclopropyl group makes it an attractive component for the design of architecturally complex molecules. Its incorporation can introduce a sp³-rich center that disrupts planarity, a desirable feature for improving the physicochemical properties of drug candidates, such as solubility. While specific examples of its use in constructing large, architecturally complex molecules are not widely reported, its function as an intermediate for ROR-gamma modulators (see section 4.1.4) demonstrates its utility in building sophisticated heterocyclic systems.

Intermediate in the Synthesis of Therapeutically Relevant Compounds

The most significant documented application of this compound is as a key intermediate in the synthesis of modulators for the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that plays a crucial role in the regulation of immune responses, particularly in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune and inflammatory diseases. nih.govgoogle.com

A patent for the scalable synthesis of optically active 1-cyclopropylalkyl-1-amines specifically identifies 1-cyclopropyl ethyl-1-amine (obtained from the deprotection of the title compound) as a crucial building block for preparing substituted pyrazinones. These pyrazinone cores are central to the structure of potent and selective RORγ modulators. The patent highlights that this synthetic route provides an efficient pathway to these pharmaceutically active compounds.

Applications in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. The nature of the linker—its length, rigidity, and composition—is critical for the efficacy of the PROTAC. While various carbamate-containing linkers are employed in PROTAC design, there is currently no specific, published evidence of this compound being used in this capacity. Its small, rigid structure could potentially be explored in novel linker designs, but this application remains hypothetical based on available data.

Structural Motif Significance

The 1-ethylcyclopropylamine moiety, for which this compound is a key precursor, holds considerable significance in medicinal chemistry. The incorporation of a cyclopropane ring into a drug candidate can confer several advantageous properties:

Conformational Rigidity: The rigid nature of the cyclopropane ring restricts the conformational freedom of the molecule. This can lead to a more defined orientation of substituents, which can enhance binding affinity and selectivity for a biological target.

Metabolic Stability: The cyclopropyl (B3062369) group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the pharmacokinetic profile of a drug.

Lipophilicity and Solubility: The cyclopropane ring can modulate the lipophilicity of a molecule, impacting its solubility, permeability, and absorption characteristics.

Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other groups, such as a gem-dimethyl group or a vinyl group, to fine-tune the steric and electronic properties of a lead compound.

The presence of the ethyl group provides an additional vector for interaction within a binding pocket and can further optimize van der Waals contacts. The demonstrated importance of this specific motif in the development of RORγ modulators underscores its value in designing next-generation therapeutics for autoimmune diseases.

The Cyclopropyl Moiety in Bioactive Compound Design

The cyclopropyl group is a highly valued structural motif in medicinal chemistry, often referred to as a "bioisostere" for various functional groups, including phenyl rings and gem-dimethyl groups. Its incorporation into bioactive compounds can profoundly influence their pharmacological profiles. The unique stereoelectronic properties of the cyclopropyl ring, such as its high s-character and bent bonds, impart a degree of conformational rigidity that can be advantageous for binding to biological targets.

The presence of the 1-ethylcyclopropylamine core, provided by this compound, can lead to improvements in several key drug-like properties. These include:

Metabolic Stability: The cyclopropyl group is generally more resistant to oxidative metabolism compared to larger alkyl or aromatic systems. This can lead to an extended half-life and improved bioavailability of a drug candidate.

Potency and Selectivity: The rigid structure of the cyclopropyl ring can help to lock the molecule in a bioactive conformation, leading to enhanced binding affinity and selectivity for its target protein.

Lipophilicity: The introduction of a cyclopropyl moiety can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific examples of marketed drugs containing the 1-ethylcyclopropylamine substructure are not widely documented, the broader class of cyclopropyl-containing pharmaceuticals is extensive. This underscores the potential of this compound as a valuable building block in the development of new therapeutic agents.

| Property Influenced by Cyclopropyl Moiety | Impact on Bioactive Compound Design |

| Conformational Rigidity | Pre-organizes the molecule for optimal binding to the target, potentially increasing potency. |

| Metabolic Stability | Can block sites of metabolism, leading to improved pharmacokinetic profiles. |

| Lipophilicity | Allows for fine-tuning of solubility and permeability properties. |

| Target Engagement | The unique electronic nature can lead to novel interactions with the active site of a protein. |

Design and Synthesis of Functionalized Small Carbocycles

This compound is not only a precursor to bioactive molecules but also a key intermediate in the synthesis of other functionalized small carbocycles. The synthesis of this compound itself relies on the construction of the sterically demanding 1,1-disubstituted cyclopropane ring.

A common strategy for the synthesis of the parent amine, 1-ethylcyclopropylamine, involves the reductive amination of 1-ethylcyclopropyl methyl ketone. However, more scalable and stereoselective methods have been developed for analogous 1-alkylcyclopropylamines. One such approach involves the Curtius rearrangement of a corresponding carboxylic acid. For instance, 1-ethylcyclopropanecarboxylic acid can be converted to its acyl azide (B81097), which then undergoes rearrangement to the isocyanate, followed by trapping with tert-butanol (B103910) to yield the desired Boc-protected amine.

The synthesis of the requisite 1-ethylcyclopropanecarboxylic acid can be achieved through various cyclopropanation strategies, such as the Simmons-Smith reaction on an appropriate alkene precursor or through the Kulinkovich reaction.

Once formed, this compound can serve as a versatile platform for further functionalization. The carbamate group can direct ortho-lithiation of an adjacent aromatic ring, or the cyclopropyl ring itself can be further elaborated, although the latter is often challenging due to the inherent ring strain.

| Synthetic Step | Description |

| Formation of 1-ethylcyclopropanecarboxylic acid | Can be achieved via methods like the Simmons-Smith or Kulinkovich reactions. |

| Conversion to Acyl Azide | The carboxylic acid is treated with a reagent like diphenylphosphoryl azide (DPPA). |

| Curtius Rearrangement | Thermal or photochemical rearrangement of the acyl azide to an isocyanate. |

| Trapping with tert-butanol | The isocyanate is reacted with tert-butanol to form the tert-butyl carbamate. |

Expanding the Scope of Organic Transformations Utilizing the Carbamate Functionality

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction, stability to a wide range of reaction conditions, and facile removal under acidic conditions.

Amine Protection and Deprotection Strategies in Multi-Step Synthesis

In the context of a multi-step synthesis, the amine functionality is often highly reactive and can interfere with transformations at other sites in the molecule. The Boc group in this compound effectively masks the nucleophilicity and basicity of the amine, allowing for a broad range of chemical manipulations to be performed on other parts of the molecule.

Protection: The 1-ethylcyclopropylamine can be readily protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base, such as triethylamine or sodium bicarbonate. This reaction is typically high-yielding and proceeds under mild conditions.

Deprotection: The removal of the Boc group is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM), or with hydrochloric acid in an organic solvent. The byproducts of this deprotection are isobutylene (B52900) and carbon dioxide, which are volatile and easily removed. This clean deprotection is a significant advantage in complex synthetic sequences. google.com

| Condition | Reagents | Notes |

| Protection | Boc₂O, Base (e.g., NEt₃, NaHCO₃) | Typically performed at room temperature in a variety of solvents. |

| Deprotection | Strong Acid (e.g., TFA, HCl) | Generates volatile byproducts, simplifying purification. |

Facilitation of Selective Reactions in Complex Synthetic Sequences

Beyond its role as a simple protecting group, the Boc-carbamate in this compound can also influence the stereochemical outcome of reactions at neighboring centers. The steric bulk of the tert-butyl group can direct incoming reagents to the less hindered face of the molecule, leading to high levels of diastereoselectivity.

Furthermore, the carbamate functionality can act as a directing group in certain metal-catalyzed reactions. For example, in a molecule containing an aromatic ring, the carbamate can direct C-H activation to the ortho position, allowing for the selective introduction of new functional groups.

While specific examples detailing the use of this compound in facilitating selective reactions are not extensively reported in the literature, the principles established with other Boc-protected amines are directly applicable. The strategic placement of this building block in a synthetic intermediate can enable chemo-, regio-, and stereoselective transformations that would otherwise be difficult to achieve.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic analysis is the cornerstone for the structural elucidation of organic compounds like tert-butyl N-(1-ethylcyclopropyl)carbamate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed synergistically to confirm the molecular structure and assess sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton present.

The tert-butyl group protons characteristically appear as a sharp, intense singlet in the upfield region, typically around 1.45 ppm, integrating to nine protons. The ethyl group attached to the cyclopropane (B1198618) ring would present as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group), arising from spin-spin coupling with adjacent protons. The cyclopropyl (B3062369) protons are known to resonate at unusually high field (upfield) due to the ring's anisotropic magnetic effect nih.govresearchgate.net. The four methylene protons on the cyclopropane ring are diastereotopic and would likely appear as complex multiplets in the range of 0.4–0.8 ppm. The proton on the carbamate (B1207046) nitrogen (-NH) typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.8 - 5.2 | Broad Singlet | 1H | NH |

| ~1.6 - 1.8 | Quartet | 2H | -CH₂ CH₃ |

| ~1.45 | Singlet | 9H | -OC(CH₃ )₃ |

| ~0.9 - 1.1 | Triplet | 3H | -CH₂CH₃ |

| ~0.4 - 0.8 | Multiplet | 4H | Cyclopropyl -CH₂ - |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon of the carbamate group is expected to appear significantly downfield, typically in the range of 155–157 ppm rsc.org. The quaternary carbon of the tert-butyl group (-C (CH₃)₃) and the oxygen-bound carbon of the ester (-OC (CH₃)₃) usually resonate around 28 ppm and 79-80 ppm, respectively rsc.org. The quaternary carbon of the cyclopropyl ring to which the nitrogen and ethyl groups are attached would appear at a unique chemical shift. The methylene carbons of the cyclopropyl ring and the carbons of the ethyl group would have characteristic signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~156.0 | C =O (Carbamate) |

| ~79.5 | -OC (CH₃)₃ |

| ~35.0 | C -NH (Quaternary Cyclopropyl) |

| ~28.4 | -OC(C H₃)₃ |

| ~25.0 | -CH₂ CH₃ |

| ~12.0 | Cyclopropyl -CH₂ - |

| ~9.0 | -CH₂CH₃ |

Two-dimensional (2D) NMR experiments provide further structural confirmation by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm proton-proton coupling relationships. It would show a cross-peak between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons, confirming their connectivity. It would also reveal the complex coupling network among the diastereotopic cyclopropyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would definitively assign each proton signal to its directly attached carbon atom. For instance, it would link the singlet at ~1.45 ppm to the carbon signal at ~28.4 ppm, confirming the tert-butyl assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, helping to piece together the molecular framework. For example, correlations would be expected from the NH proton to the carbonyl carbon and the quaternary cyclopropyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity between protons. A NOESY experiment could show cross-peaks between protons on the ethyl group and those on the tert-butyl group, providing insights into the molecule's preferred conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent groups.

A key feature would be the N-H stretching vibration, typically appearing as a sharp to moderately broad band around 3300–3400 cm⁻¹. The carbonyl (C=O) stretching of the carbamate group is a strong, prominent band expected in the region of 1680–1700 cm⁻¹. The C-H stretching vibrations from the alkyl (tert-butyl and ethyl) and cyclopropyl groups would be observed in the 2850–3000 cm⁻¹ range. Additionally, C-O stretching bands for the carbamate ester linkage would be present in the 1250-1000 cm⁻¹ region. The presence of the cyclopropyl ring may also give rise to a characteristic C-H stretching absorption slightly above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 - 3400 | N-H Stretch | Carbamate |

| ~2850 - 3000 | C-H Stretch | Alkyl (tert-butyl, ethyl, cyclopropyl) |

| ~1680 - 1700 | C=O Stretch | Carbamate Carbonyl |

| ~1510 - 1540 | N-H Bend | Carbamate |

| ~1250 and ~1160 | C-O Stretch | Carbamate Ester |

| ~1020 | C-N Stretch | Carbamate |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable information about its structure through analysis of fragmentation patterns.

For this compound (Molecular Formula: C₁₀H₁₉NO₂), the molecular weight is 185.26 g/mol . In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 185 or 186, respectively.

The fragmentation of N-Boc protected amines is well-characterized. nih.govreddit.com A very common fragmentation pathway involves the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement, resulting in a prominent peak at [M-56]⁺. reddit.com Another characteristic fragmentation is the loss of the entire tert-butyl group (57 Da), leading to an [M-57]⁺ ion. Cleavage of the entire Boc group can also occur.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Description |

|---|---|---|

| 186 | [M+H]⁺ | Protonated Molecular Ion |

| 130 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) |

| 129 | [M - C₄H₉]⁺ | Loss of tert-butyl radical (57 Da) |

| 84 | [M+H - C₅H₉O₂]⁺ | Loss of Boc group (101 Da); protonated 1-ethylcyclopropylamine |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Electron Ionization (EI) Mass Spectrometry for Fragmentation Analysis

Electron Ionization (EI) Mass Spectrometry is a cornerstone technique for elucidating the structure of organic compounds. In EI-MS, high-energy electrons bombard the analyte molecule in the gas phase, leading to the ejection of an electron and the formation of a molecular ion (M•+). This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound, the fragmentation pattern is dictated by the principal functional groups: the N-Boc (tert-butoxycarbonyl) protecting group and the ethylcyclopropyl moiety. The fragmentation of N-Boc protected amines under EI conditions is well-characterized and follows several predictable pathways. doaj.org The primary fragmentation involves the tert-butyl group, which is readily lost.

Key fragmentation pathways for this compound include:

Loss of Isobutylene: A major fragmentation route for Boc-protected compounds is the elimination of isobutylene (C4H8), resulting in a fragment ion [M - 56]+•. doaj.orgnih.gov

Formation of the tert-Butyl Cation: Cleavage of the oxygen-tert-butyl bond generates a highly stable tert-butyl cation at m/z 57. This is often the base peak or one of the most abundant ions in the spectrum of tert-butyl esters and carbamates. doaj.org

Loss of the Boc Group: The entire tert-butoxycarbonyl group can be lost as a neutral fragment of 100 Da (C5H8O2), resulting from the cleavage of the N-C bond. doaj.orgnih.gov

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom (α-cleavage) is a common fragmentation pathway for amines. miamioh.edu This can lead to the loss of the ethyl group from the cyclopropyl ring or fragmentation of the cyclopropyl ring itself.

The analysis of these characteristic fragments allows for the unequivocal confirmation of the compound's structure.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 199 | [M]+• | Molecular Ion |

| 143 | [M - C4H8]+• | Loss of isobutylene from the Boc group |

| 100 | [M - C5H9O2]+ | Loss of the complete Boc group |

| 98 | [C6H12N]+ | Cleavage of the N-COO bond |

| 57 | [C4H9]+ | Formation of the tert-butyl cation |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are indispensable for separating this compound from reaction impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier method for the purity assessment and quantification of non-volatile or thermally sensitive compounds like N-Boc protected amines. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, a nonpolar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The Boc group imparts significant nonpolar character, making it well-suited for retention on a C18 column. researchgate.net The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. To improve peak shape and resolution, acidic modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the carbamate group possesses a chromophore that absorbs in the low UV region (around 200-220 nm).

Table 2: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 40% B, increase to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, direct GC analysis of many carbamates can be challenging due to their polarity and thermal instability, which can lead to peak tailing and degradation in the hot injector port. scispec.co.th To overcome these limitations, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

Derivatization in the context of GC-MS involves chemically modifying the analyte to improve its chromatographic properties. The primary goals are to increase volatility and enhance thermal stability. youtube.com For compounds containing active hydrogen atoms, such as the N-H group in this compound, silylation is one of the most common and effective derivatization techniques. sigmaaldrich.com

Silylation involves replacing an active hydrogen with a silyl group. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a powerful silylating agent that reacts with amines, alcohols, and carboxylic acids to form stable tert-butyldimethylsilyl (TBDMS) derivatives. These TBDMS derivatives are significantly more volatile and less polar than the parent compound. Furthermore, TBDMS derivatives are known to be more stable towards hydrolysis compared to smaller trimethylsilyl (TMS) derivatives, which is advantageous during sample preparation. sigmaaldrich.com

The reaction of MTBSTFA with this compound involves the replacement of the hydrogen on the carbamate nitrogen with a TBDMS group. The resulting derivatized molecule can be readily analyzed by GC-MS, producing sharp, symmetrical peaks. The mass spectra of TBDMS derivatives are also highly characteristic, often showing a prominent ion corresponding to the loss of a tert-butyl group ([M-57]+) from the silyl moiety, which is a valuable diagnostic tool for structural confirmation. researchgate.netnih.gov

To ensure complete and reproducible derivatization, the reaction conditions must be carefully optimized. Incomplete derivatization can lead to multiple peaks for a single analyte and inaccurate quantification. The key parameters influencing the efficiency of the silylation reaction with MTBSTFA are reaction time, temperature, solvent, and the concentration of the silylating reagent. nih.gov

Reaction Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can sometimes lead to the formation of by-products. A typical temperature range for MTBSTFA derivatization is 60-100 °C. sigmaaldrich.com

Reaction Time: The time required for complete derivatization can range from a few minutes to several hours. For MTBSTFA, reactions are often completed within 5 to 60 minutes. nih.gov

Solvent/Catalyst: The reaction is typically performed in an aprotic solvent like acetonitrile, pyridine, or dimethylformamide. Pyridine can also act as a catalyst. oup.com It is crucial to ensure all reagents and solvents are anhydrous, as moisture can consume the silylating agent and hydrolyze the formed derivatives. sigmaaldrich.comnih.gov

Reagent Concentration: MTBSTFA is used in excess to drive the reaction to completion. The optimal amount will depend on the concentration of the analyte and the presence of any other reactive species in the sample matrix.

A systematic approach, such as a Design of Experiments (DOE), can be employed to find the optimal combination of these factors for robust and complete derivatization. oup.com

Table 3: Parameters for Optimization of MTBSTFA Derivatization

| Parameter | Typical Range | Effect on Reaction |

| Temperature | 25 °C - 100 °C | Higher temperature increases reaction rate but may promote side reactions. nih.gov |

| Time | 5 min - 4 hours | Reaction must proceed long enough for completion; excessively long times offer no benefit and may lead to degradation. sigmaaldrich.comnih.gov |

| Solvent | Acetonitrile, Pyridine | Aprotic solvents are required. Pyridine can catalyze the reaction. oup.com |

| Reagent Ratio | 10:1 to 100:1 (Reagent:Analyte) | A significant excess of MTBSTFA is used to ensure the reaction goes to completion. |

Derivatization Strategies for Enhanced GC-MS Performance

Optical Purity Determination for Chiral Derivatives

The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter and therefore exists as a single, non-superimposable mirror image. Consequently, the determination of optical purity is not applicable to the compound itself. However, in the context of pharmaceutical development and asymmetric synthesis, derivatives of this compound may be designed to be chiral, containing one or more stereocenters. The assessment of the enantiomeric purity of such chiral derivatives is critical, as different enantiomers of a compound can exhibit distinct pharmacological, toxicological, and metabolic properties wikipedia.org.

The determination of optical purity, often expressed as enantiomeric excess (% ee), quantifies the amount of one enantiomer present in a mixture in excess of the other. A variety of analytical methodologies are employed for this purpose, with chromatographic and spectroscopic techniques being the most prevalent.

Chromatographic Methods